Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chlorothiazolo[4,5-d]pyrimidine for Drug Discovery Professionals
The thiazolo[4,5-d]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold." This designation is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for drug discovery across diverse therapeutic areas. At its essence, the thiazolo[4,a,5-d]pyrimidine system is a bioisostere of purine, where a sulfur atom replaces the nitrogen at position 7 of the purine ring.[1][2] This subtle yet significant structural modification maintains the overall shape and hydrogen bonding capabilities necessary for interacting with biological targets designed for endogenous purines like adenine and guanine, while offering a distinct electronic and metabolic profile that can be exploited for therapeutic advantage.[1][2]
The introduction of a chlorine atom at the 5-position of this scaffold yields 5-Chlorothiazolo[4,5-d]pyrimidine, a molecule of immense strategic value. This chlorine atom is not merely a structural component; it is a versatile chemical handle. Its electron-withdrawing nature modulates the electronic properties of the entire ring system, and more importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity is the key that unlocks a vast chemical space, allowing for the systematic and efficient generation of extensive compound libraries. By replacing the chlorine with a multitude of different functional groups, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency, selectivity, and drug-like characteristics. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and strategic applications of 5-Chlorothiazolo[4,5-d]pyrimidine as a pivotal intermediate in drug development.
PART 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective utilization in a research and development setting. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure
The core of 5-Chlorothiazolo[4,5-d]pyrimidine is a bicyclic heteroaromatic system formed by the fusion of a thiazole ring and a pyrimidine ring.
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IUPAC Name: 5-Chlorothiazolo[4,5-d]pyrimidine
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Molecular Formula: C₅H₂ClN₃S
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Canonical SMILES: C1=NC=C2C(=N1)SC=N2Cl
Physicochemical Data Summary
The properties of the core 5-Chlorothiazolo[4,5-d]pyrimidine can be inferred from its derivatives, which are more extensively characterized in the literature. The table below summarizes key data for closely related analogs, providing a baseline for experimental design.
| Property | Value / Description | Data Source Context |
| Molecular Weight | 171.61 g/mol | Calculated for C₅H₂ClN₃S[3] |
| Appearance | Typically a white to light yellow crystalline solid. | General description for similar heterocyclic compounds.[3] |
| Melting Point | 152-154 °C (for 7-chlorothiazolo[5,4-d]pyrimidine) | This isomer provides a close approximation.[3] |
| Solubility | Generally soluble in polar organic solvents like DMSO and chloroform; insoluble in water. | Common solubility profile for this class of compounds.[3][4] |
| CAS Number | Not uniquely assigned for the 5-chloro isomer. Related compounds include 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS: 13479-88-4) and 7-chlorothiazolo[5,4-d]pyrimidine (CAS: 273-86-9).[5][6] | The CAS numbers of closely related structures are provided for reference. |
Spectroscopic Profile
Spectroscopic analysis is critical for structure confirmation and purity assessment. While the spectrum for the parent 5-chloro compound is not readily published, the data from its derivatives are illustrative of the expected signals.
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¹H NMR: Aromatic protons on the pyrimidine and thiazole rings would typically appear in the downfield region (δ 7.0-9.0 ppm). Substituents introduced would show characteristic shifts. For example, in a 7-chloro-3-phenyl derivative, aromatic protons of the phenyl group appear as a multiplet between δ 7.50-7.67 ppm.[7]
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¹³C NMR: The carbon atoms within the heterocyclic core would have distinct chemical shifts. In a 7-chloro-3-ethyl-5-(trifluoromethyl) derivative, core carbons appear between δ 107-167 ppm.[7]
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of one chlorine atom, with an approximate intensity ratio of 3:1. For instance, a derivative with the formula C₇H₆ClN₃S₂ shows M+ at m/z 231 and M++2 at m/z 233.[8]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic framework. For a 7-chloro derivative, bands around 1716, 1544, 1194, and 730 cm⁻¹ are observed.[7]
PART 2: Synthesis and Manufacturing
The synthesis of the thiazolo[4,5-d]pyrimidine scaffold is a well-established process in heterocyclic chemistry, typically involving the construction of the thiazole ring onto a pre-functionalized pyrimidine precursor. The choice of starting materials and reaction sequence is dictated by the desired substitution pattern on the final molecule.
General Synthetic Strategy
A common and effective route begins with a suitably substituted pyrimidine, such as a 4-amino-5-bromopyrimidine derivative. This approach provides a robust foundation for building the fused thiazole ring.
The key transformation involves a cyclization reaction that forms the thiazole ring. This is often achieved by reacting the aminopyrimidine with a source of a one-carbon unit that also contains sulfur, such as carbon disulfide (CS₂), in the presence of a base. The subsequent chlorination of a hydroxyl or thiol group on the pyrimidine ring, if present, yields the target chloro-substituted scaffold.
Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a 5-Chloro-Thiazolo[4,5-d]pyrimidine Intermediate
This protocol is adapted from a published procedure for the synthesis of a closely related analog, demonstrating the core chemical transformations.[8]
Objective: To synthesize 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.
Materials:
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4-amino-5-bromo-2-chloro-6-methylpyrimidine (1 mmol)
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Carbon disulfide (CS₂) (0.1 mL)
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Potassium hydroxide (KOH), powdered (1 mmol)
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Dry Dimethylformamide (DMF) (5 mL)
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Water (10 mL)
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Acetic acid
Procedure:
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Reaction Setup: To a magnetically stirred solution of 4-amino-5-bromo-2-chloro-6-methylpyrimidine (1 mmol) and carbon disulfide (0.1 mL) in dry DMF (5 mL), add powdered KOH (1 mmol).
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Initial Reaction: Stir the mixture vigorously for 2 hours at room temperature. The causality here is the base-catalyzed reaction of the amino group and the adjacent bromo-position with carbon disulfide to initiate the cyclization.
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Heating and Cyclization: Heat the reaction mixture to 70–80 °C for 30 minutes to drive the cyclization to completion.
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Work-up: After cooling the mixture to room temperature, add water (10 mL) to precipitate the product and quench any remaining reactive species.
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Neutralization and Isolation: Neutralize the solution carefully with acetic acid. The product will precipitate out of the solution.
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Purification: Collect the resulting solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, MS) of the product, which should match the expected structure. The characteristic isotopic signature in the mass spectrum from the chlorine atom is a key validation point.
PART 3: Chemical Reactivity and Derivatization
The synthetic utility of 5-Chlorothiazolo[4,5-d]pyrimidine lies in the reactivity of its 5-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups and building blocks.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the fused thiazole, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This reaction is the cornerstone of library synthesis using this scaffold. A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride ion, leading to the formation of new C-N, C-O, and C-S bonds, respectively.
Caption: Derivatization of the 5-chloro-thiazolo[4,5-d]pyrimidine core via SₙAr.
Protocol: Nucleophilic Substitution with Morpholine
This protocol details a representative SₙAr reaction, demonstrating the ease of derivatization.[8]
Objective: To synthesize a 5-morpholino-thiazolo[4,5-d]pyrimidine derivative.
Materials:
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A 5-chloro-thiazolo[4,5-d]pyrimidine derivative (e.g., 3a from the previous synthesis) (1 mmol)
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Morpholine (1.1 mmol)
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Triethylamine (Et₃N) (1.1 mmol)
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Ethanol (10 mL)
Procedure:
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Reaction Setup: To a solution of the 5-chloro derivative (1 mmol) and morpholine (1.1 mmol) in ethanol (10 mL), add triethylamine (1.1 mmol). The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Heating: Heat the solution under reflux for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Reduce the volume of the solvent by about half using a rotary evaporator.
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Purification: Cool the concentrated solution to induce crystallization. Collect the resulting solid by filtration and recrystallize from ethanol to obtain the pure product.
Self-Validation: The disappearance of the starting material on TLC and the appearance of a new, less polar spot indicates a successful reaction. Full characterization by NMR and MS will confirm the structure, with ¹H NMR showing characteristic signals for the morpholine protons and MS showing the correct molecular ion without the chlorine isotopic pattern.[8]
PART 4: Applications in Drug Discovery and Development
The thiazolo[4,5-d]pyrimidine scaffold is a proven platform for the development of potent and selective modulators of various biological targets. Its structural similarity to endogenous purines makes it an ideal starting point for targeting enzymes and receptors that interact with purine-based ligands, such as kinases and adenosine receptors.[1][9]
A Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP at its binding site in the enzyme's catalytic cleft. Given the structural resemblance of the thiazolo[4,5-d]pyrimidine core to the adenine portion of ATP, it is an excellent scaffold for designing ATP-competitive kinase inhibitors. The 5-position provides a crucial vector for introducing substituents that can probe specific pockets within the ATP binding site, thereby conferring selectivity for a particular kinase. For example, derivatives of the related triazolo[4,5-d]pyrimidine scaffold have been developed as potent inhibitors of the GCN2 protein kinase, which is implicated in leukemia.[10]
Adenosine Receptor Antagonists
Adenosine receptors are G-protein coupled receptors that play critical roles in the cardiovascular, central nervous, and immune systems. Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to have high affinity for both A₁ and A₂ₐ adenosine receptors, acting as potent antagonists.[11][12] In these series, substituents at the 5- and 7-positions are crucial for achieving high potency and selectivity. The 5-Chlorothiazolo[4,5-d]pyrimidine core is an ideal starting point for exploring the structure-activity relationships (SAR) at this position to optimize receptor affinity and functional activity.
Broader Therapeutic Potential
The versatility of the scaffold has led to its exploration in a wide range of therapeutic areas.[1][2] Reported activities for various thiazolo[4,5-d]pyrimidine derivatives include:
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Anticancer: Beyond kinase inhibition, some derivatives exhibit cytotoxic activity against various cancer cell lines.[7][13]
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Antimicrobial: The scaffold has been used to develop compounds with antibacterial and antifungal properties.[8]
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Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory and analgesic agents.[1]
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Antiviral: The purine-like structure makes it a candidate for developing inhibitors of viral enzymes.[1]
Caption: Role of 5-Chlorothiazolo[4,5-d]pyrimidine in the drug discovery pipeline.
Conclusion
5-Chlorothiazolo[4,5-d]pyrimidine is more than just a heterocyclic compound; it is a powerful platform for innovation in drug discovery. Its structural analogy to endogenous purines provides a logical foundation for targeting a multitude of biologically relevant molecules. The presence of the 5-chloro group imparts a high degree of chemical versatility, enabling the rapid and systematic synthesis of large, diverse compound libraries. This capability is invaluable for exploring structure-activity relationships and optimizing compounds for potency, selectivity, and pharmacokinetic profiles. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and strategic value of 5-Chlorothiazolo[4,5-d]pyrimidine is essential for leveraging its full potential in the quest for novel therapeutics.
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